N-Phenylglycine

Acid-Base Chemistry pH-Dependent Solubility Chelation

Select N-Phenylglycine (NPG) for its unique aniline-glycine architecture. The electron-withdrawing phenyl ring critically alters acid/base behavior and thermal stability versus generic glycines, making it essential for high-tensile dentin bonding (>11 MPa) and reliable indigo precursor synthesis. Do not substitute with inactive N-aryl analogues, as this leads to experimental failure. Our ≥97% purity grade ensures reproducibility in adhesive formulations and colorimetric copper assays.

Molecular Formula C8H9NO2
Molecular Weight 151,16 g/mole
CAS No. 103-01-5
Cat. No. B554712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylglycine
CAS103-01-5
SynonymsN-Phenylglycine; Anilinoaceticacid; 103-01-5; 2-(phenylamino)aceticacid; Glycine,N-phenyl-; N-Phenylaminoaceticacid; 2-anilinoaceticacid; CHEBI:55477; (Phenylamino)aceticacid; NPKSPKHJBVJUKB-UHFFFAOYSA-N; SBB028637; phenylglycin; Glycine,phenyl-; Phenylaminoaceticacid; EpitopeID:122700; AC1L24GE; UNII-37YJW036TP; SCHEMBL41828; BIDD:GT0243; N-alpha-Aminophenylaceticacid; 330469_ALDRICH; 37YJW036TP; Jsp000319; CHEMBL3306206; CTK3H2589
Molecular FormulaC8H9NO2
Molecular Weight151,16 g/mole
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(=O)O
InChIInChI=1S/C8H9NO2/c10-8(11)6-9-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)
InChIKeyNPKSPKHJBVJUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylglycine (CAS 103-01-5) Technical Profile for Scientific Sourcing and Application


N-Phenylglycine (CAS 103-01-5), also known as anilinoacetic acid, is a non-proteinogenic aromatic amino acid derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol. It is primarily utilized as a synthetic building block in pharmaceutical, agrochemical, and dye chemistry [1]. This compound features an aniline moiety linked to a glycine backbone, which confers unique physicochemical properties, including distinct acid/base behavior, thermal stability, and NMR characteristics, which differentiate it from glycine and other structural analogues [2].

The Scientific Rationale for Specifying N-Phenylglycine Over Other Amino Acid Derivatives


The substitution of N-Phenylglycine with a generic glycine derivative or a closely related N-aryl analogue is scientifically unsound due to the profound impact of the phenyl substituent on the molecule's chemical and biological behavior. The electron-withdrawing and resonance effects of the phenyl ring drastically alter the molecule's acid/base properties [1], thermal stability [2], and its performance as a functional monomer in specialized applications like dentin adhesives [3]. Therefore, the assumption of interchangeability can lead to experimental failure or suboptimal material performance, making the selection of this specific compound a critical variable in research and industrial processes.

Quantitative Differentiation of N-Phenylglycine Against Structural and Functional Comparators


N-Phenylglycine Exhibits Significantly Weaker Basicity Than Glycine, a Key Differentiator in Buffering and Chelation

In a comparative study of acid dissociation constants, N-phenylglycine was found to be a much weaker base than its parent molecule, glycine. This is a direct consequence of the electron-withdrawing phenyl group [1].

Acid-Base Chemistry pH-Dependent Solubility Chelation

N-Phenylglycine Decomposes 130x Faster Than Its Ethyl Ester at 380°C, Informing Process Safety and Storage

A kinetic study of gas-phase elimination revealed a stark difference in thermal stability. N-Phenylglycine decomposes 130 times faster than its ethyl ester derivative at a temperature of 380°C [1].

Thermal Stability Process Safety Gas-Phase Kinetics

Superior Dentin Bonding: N-Phenylglycine Outperforms Its Beta-Alanine Analogue in Dental Adhesive Applications

In a direct comparison of dentin bonding performance, N-phenylglycine (NPG) achieved an average bond strength of 7.4 ± 2.2 MPa at a concentration of 1 x 10⁻³ mol/L, and reached a peak of 11.8 ± 2.5 MPa at 1 x 10⁻¹ mol/L. In stark contrast, the structurally related analogue N-phenyl-β-alanine (NPBA) produced bond strengths that did not differ significantly from zero across all tested concentrations [1].

Dental Materials Adhesion Biomaterials

N-Phenylglycine NMR Spectra Demonstrate Strong Electron Donation, a Distinctive Feature for Structural Elucidation

An NMR study comparing ring-substituted N-phenylglycines and their ethyl esters in DMSO-d₆ found that the NHCH₂CO₂R group acts as a strong electron donor, with resonance effects dominating over polar effects on the ¹H, ¹³C, and ¹⁵N chemical shifts. Excellent linear correlations were established for the nitrogen chemical shifts (δ¹⁵N) against combined inductive and resonance substituent constants [1].

NMR Spectroscopy Electronic Effects Structural Analysis

Validated Application Scenarios for N-Phenylglycine Based on Quantified Evidence


Development of High-Performance Dental Adhesives and Restorative Materials

N-Phenylglycine serves as a functional monomer in multi-step dentin bonding systems. As demonstrated by Webb & Johnston (1991), N-phenylglycine (NPG) can generate significant tensile bond strengths to dentin, achieving 11.8 ± 2.5 MPa at optimal concentrations [1]. This makes it a valuable component in formulating adhesives where durable and reliable bonding to tooth structure is paramount. Its performance is a key differentiator from inactive analogues like N-phenyl-β-alanine.

Synthesis of Indigo Dye and Related Colorants via the Heumann Route

A classic industrial application of N-phenylglycine is its use as a precursor in the Heumann synthesis of indigo, one of the most important dyes in the textile industry [1]. This established chemical pathway provides a reliable and scalable route for producing indigo and its derivatives, such as 3-hydroxyindole, which are essential for various colorant and pigment applications. The thermal stability data from Domínguez et al. (2003) is critical for optimizing the high-temperature steps in this industrial process [2].

Analytical Reagent for the Colorimetric Determination of Copper

N-Phenylglycine is employed as a selective reagent in analytical chemistry for the colorimetric assay of copper [1]. This application leverages the compound's ability to form stable, colored complexes with copper ions. Its reduced basicity compared to glycine [2] influences the chelation equilibrium, providing a level of specificity and sensitivity that makes it a useful tool in environmental monitoring, metallurgical analysis, and biochemical research where copper quantification is required.

Core Scaffold for Designing β₃-Adrenoceptor Agonists

The N-phenylglycine core serves as a valuable starting point in medicinal chemistry for developing selective β₃-adrenoceptor agonists. Research has shown that derivatives of N-phenylglycine can be designed to possess potent and selective activity at the β₃-adrenoceptor, a target for treating conditions like overactive bladder [1]. The unique electronic properties of the N-phenylglycine scaffold, as evidenced by its strong electron-donating nature in NMR studies [2], are instrumental in tuning the pharmacological profile of these drug candidates.

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